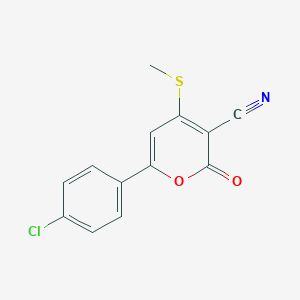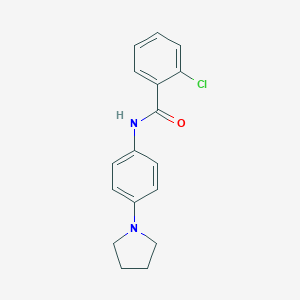
2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- is a chemical compound that belongs to the pyran family. It has a molecular formula of C14H9ClN2O2S and a molecular weight of 314.75 g/mol. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mécanisme D'action
The exact mechanism of action of 2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis through the inhibition of the Akt signaling pathway. Inflammatory cytokine production has been shown to be inhibited through the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects
2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory cytokine production has been shown to be inhibited, leading to a reduction in inflammation. In insects, this compound has been shown to have insecticidal activity by inhibiting the activity of enzymes involved in energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- in lab experiments is its potential applications in various fields of research. This compound has been shown to have potential anti-inflammatory and anticancer properties, as well as insecticidal activity. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal of this compound are necessary to avoid any adverse effects.
Orientations Futures
There are several future directions for the research of 2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo-. One direction is the further investigation of its potential use in the treatment of cancer and inflammatory diseases. Another direction is the development of novel materials using this compound. Additionally, further studies on the insecticidal activity of this compound could lead to the development of new pesticides. Finally, the synthesis of analogs of this compound could lead to the discovery of compounds with improved properties.
Méthodes De Synthèse
The synthesis of 2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- can be achieved through several methods. One of the most common methods involves the reaction of 4-chlorobenzaldehyde with malononitrile and dimethyl sulfate in the presence of potassium carbonate. The resulting product is then reacted with methylthioacetic acid to obtain the final product. Another method involves the reaction of 4-chlorobenzaldehyde with malononitrile and thiourea in the presence of sodium ethoxide. The resulting product is then reacted with methylthioacetic acid to obtain the final product.
Applications De Recherche Scientifique
2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- has potential applications in various fields of research. In medicinal chemistry, this compound has been studied for its potential anti-inflammatory and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In agriculture, this compound has been studied for its potential use as a pesticide. It has been shown to have insecticidal activity against several insect species. In material science, this compound has been studied for its potential use in the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
94835-61-7 |
|---|---|
Formule moléculaire |
C13H8ClNO2S |
Poids moléculaire |
277.73 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C13H8ClNO2S/c1-18-12-6-11(17-13(16)10(12)7-15)8-2-4-9(14)5-3-8/h2-6H,1H3 |
Clé InChI |
DSLIJABHAVBSDV-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Cl)C#N |
SMILES canonique |
CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B246024.png)
![4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246025.png)
![4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246026.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B246027.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246028.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246029.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246031.png)
![2-Chloro-N-{4-[4-(4-methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B246032.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-naphthamide](/img/structure/B246034.png)
![3,5-diethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246035.png)



![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)